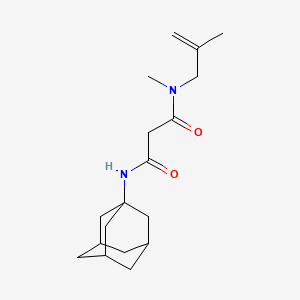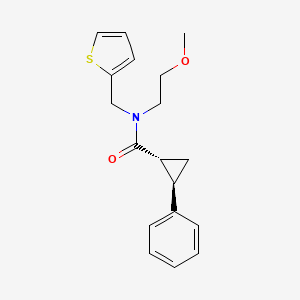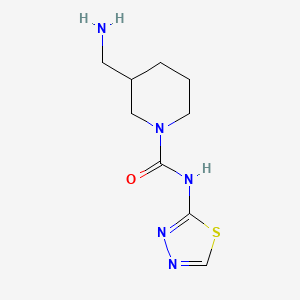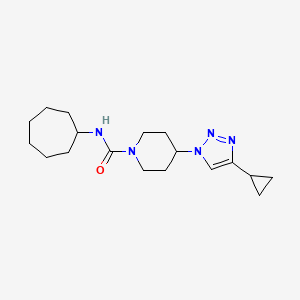
N'-1-adamantyl-N-methyl-N-(2-methylprop-2-en-1-yl)malonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-adamantyl-N-methyl-N-(2-methylprop-2-en-1-yl)malonamide, also known as ADM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. ADM belongs to the family of malonamide compounds and is widely used in various applications, including nuclear fuel reprocessing, extraction of rare earth metals, and separation of actinides.
Wirkmechanismus
The mechanism of action of N'-1-adamantyl-N-methyl-N-(2-methylprop-2-en-1-yl)malonamide involves the formation of a complex with metal ions, which is then extracted from the aqueous phase into the organic phase. The complex formation is driven by the coordination of the metal ion with the nitrogen atoms of the malonamide group in N'-1-adamantyl-N-methyl-N-(2-methylprop-2-en-1-yl)malonamide.
Biochemical and Physiological Effects
N'-1-adamantyl-N-methyl-N-(2-methylprop-2-en-1-yl)malonamide has not been extensively studied for its biochemical and physiological effects, as it is primarily used in industrial applications. However, studies have shown that N'-1-adamantyl-N-methyl-N-(2-methylprop-2-en-1-yl)malonamide has low toxicity and is not harmful to the environment.
Vorteile Und Einschränkungen Für Laborexperimente
N'-1-adamantyl-N-methyl-N-(2-methylprop-2-en-1-yl)malonamide has several advantages over other extractants, including high selectivity and efficiency in the separation of actinides and lanthanides. However, N'-1-adamantyl-N-methyl-N-(2-methylprop-2-en-1-yl)malonamide also has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of N'-1-adamantyl-N-methyl-N-(2-methylprop-2-en-1-yl)malonamide. One area of interest is the modification of N'-1-adamantyl-N-methyl-N-(2-methylprop-2-en-1-yl)malonamide to improve its selectivity and efficiency in the extraction of rare earth metals. Another area of research is the development of new methods for the synthesis of N'-1-adamantyl-N-methyl-N-(2-methylprop-2-en-1-yl)malonamide that are more cost-effective and environmentally friendly. Finally, there is a need to conduct more studies on the biochemical and physiological effects of N'-1-adamantyl-N-methyl-N-(2-methylprop-2-en-1-yl)malonamide to ensure its safety in industrial applications.
Synthesemethoden
N'-1-adamantyl-N-methyl-N-(2-methylprop-2-en-1-yl)malonamide can be synthesized through a multi-step process that involves the reaction of adamantane with methylamine, followed by the reaction of the resulting compound with 2-methylprop-2-en-1-ol and malonic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N'-1-adamantyl-N-methyl-N-(2-methylprop-2-en-1-yl)malonamide has been extensively studied in the field of nuclear chemistry and is commonly used as an extractant for the separation of actinides and lanthanides from nuclear waste. N'-1-adamantyl-N-methyl-N-(2-methylprop-2-en-1-yl)malonamide has also been used in the extraction of rare earth metals from ores and has shown promising results in the purification of various industrial chemicals.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-N'-methyl-N'-(2-methylprop-2-enyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-12(2)11-20(3)17(22)7-16(21)19-18-8-13-4-14(9-18)6-15(5-13)10-18/h13-15H,1,4-11H2,2-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVWWBIFYFVGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN(C)C(=O)CC(=O)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B5902464.png)
![2-{4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide](/img/structure/B5902471.png)

![3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol](/img/structure/B5902481.png)
![4'-(3,3-dimethylbutyl)-1-(isoxazol-3-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5902487.png)


![N-isobutyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5902506.png)

![4-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide](/img/structure/B5902526.png)
![N-cyclopentyl-N'-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]succinamide](/img/structure/B5902532.png)
amine](/img/structure/B5902553.png)
